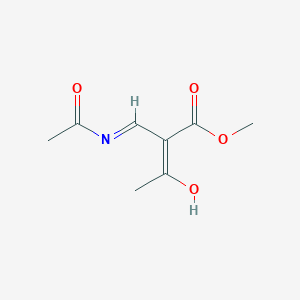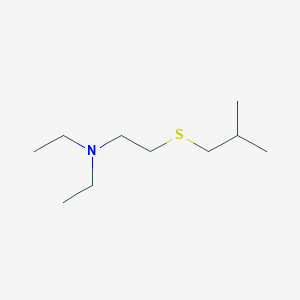![molecular formula C11H22N2 B14299750 3-[Bis(2-methylpropyl)amino]propanenitrile CAS No. 112359-49-6](/img/structure/B14299750.png)
3-[Bis(2-methylpropyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(2-methylpropyl)amino]propanenitrile is a chemical compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with two 2-methylpropyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-methylpropyl)amino]propanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenoalkane with a cyanide ion. For example, the reaction of 3-chloropropanenitrile with bis(2-methylpropyl)amine in the presence of a suitable base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include potassium cyanide (KCN) and appropriate solvents such as ethanol .
Análisis De Reacciones Químicas
Types of Reactions
3-[Bis(2-methylpropyl)amino]propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The nitrile group can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute acid or dilute alkali followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents such as methylmagnesium bromide (CH3MgBr) in dry ether.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Aplicaciones Científicas De Investigación
3-[Bis(2-methylpropyl)amino]propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[Bis(2-methylpropyl)amino]propanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further react with other molecules, resulting in the desired chemical transformations. The molecular pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
3-[Bis(2-methylpropyl)amino]-2-(propan-2-ylamino)propanenitrile: Contains additional propan-2-ylamino group.
3-[Bis(2-methylpropyl)amino]butanenitrile: Contains a butanenitrile backbone instead of propanenitrile.
Uniqueness
3-[Bis(2-methylpropyl)amino]propanenitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of two 2-methylpropyl groups attached to the nitrogen atom enhances its steric hindrance and influences its interactions with other molecules .
Propiedades
Número CAS |
112359-49-6 |
|---|---|
Fórmula molecular |
C11H22N2 |
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
3-[bis(2-methylpropyl)amino]propanenitrile |
InChI |
InChI=1S/C11H22N2/c1-10(2)8-13(7-5-6-12)9-11(3)4/h10-11H,5,7-9H2,1-4H3 |
Clave InChI |
LYDOETHAQZXPMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CCC#N)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



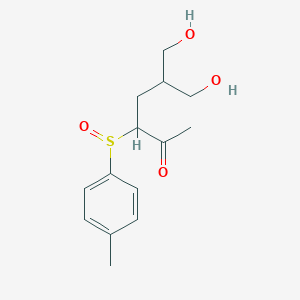


![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
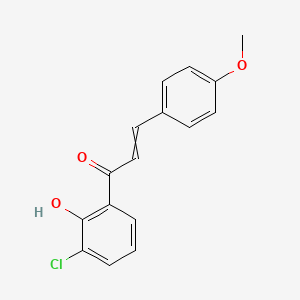
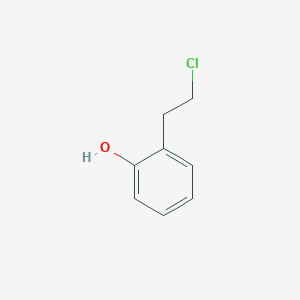
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
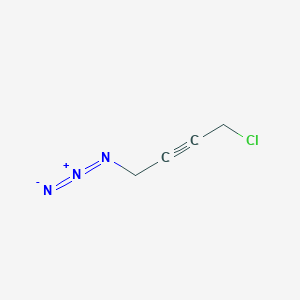
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
